molecular formula C7H12N2O2 B1384219 1,2-Cycloheptanedione, dioxime CAS No. 530-97-2

1,2-Cycloheptanedione, dioxime

Cat. No.: B1384219
CAS No.: 530-97-2
M. Wt: 156.18 g/mol
InChI Key: LJIRXNPXTVQOEU-CDJQDVQCSA-N
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Description

1,2-Cycloheptanedione, dioxime is an organic compound characterized by a seven-membered ring containing two oxime groups. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable reagent in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Cycloheptanedione, dioxime can be synthesized through the oximating reaction of 1,2-cycloheptanedione with hydroxylammonium chloride in an aqueous potassium hydroxide solution . The reaction typically involves the following steps:

  • Dissolve hydroxylammonium chloride in water and cool the solution with ice.
  • Prepare an ice-cold basic solution of potassium hydroxide.
  • Combine the two solutions and add 1,2-cycloheptanedione.
  • Stir the mixture until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Cycloheptanedione, dioxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the oxime groups to amines.

    Substitution: The oxime groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Formation of diketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oximes.

Scientific Research Applications

1,2-Cycloheptanedione, dioxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-cycloheptanedione, dioxime involves its ability to chelate metal ions through the oxime groups. This chelation stabilizes the metal ions and facilitates various chemical reactions. The molecular targets include metal ions such as nickel, cobalt, and copper, and the pathways involve the formation of stable metal-ligand complexes .

Comparison with Similar Compounds

Uniqueness: 1,2-Cycloheptanedione, dioxime is unique due to its seven-membered ring, which provides distinct steric and electronic properties compared to its six- and eight-membered counterparts. This uniqueness influences its reactivity and the stability of the complexes it forms.

Properties

CAS No.

530-97-2

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

(NE)-N-[(2E)-2-hydroxyiminocycloheptylidene]hydroxylamine

InChI

InChI=1S/C7H12N2O2/c10-8-6-4-2-1-3-5-7(6)9-11/h10-11H,1-5H2/b8-6+,9-7+

InChI Key

LJIRXNPXTVQOEU-CDJQDVQCSA-N

SMILES

C1CCC(=NO)C(=NO)CC1

Isomeric SMILES

C1CC/C(=N\O)/C(=N/O)/CC1

Canonical SMILES

C1CCC(=NO)C(=NO)CC1

Key on ui other cas no.

530-97-2

solubility

0.04 M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Cycloheptanedione, dioxime
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Reactant of Route 6
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